[(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate
Description
The compound [(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate is a fluorinated oxolane derivative with a 4-methylbenzoate ester and a 4-hydroxy-2-oxopyridin-1-yl substituent. The acetyloxy group at position 4 and fluorine at position 3 enhance its metabolic stability and lipophilicity, while the pyridinone moiety may contribute to hydrogen-bonding interactions in biological systems .
Properties
Molecular Formula |
C20H20FNO7 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C20H20FNO7/c1-11-3-5-13(6-4-11)20(26)27-10-15-17(21)18(28-12(2)23)19(29-15)22-8-7-14(24)9-16(22)25/h3-9,15,17-19,24H,10H2,1-2H3/t15-,17-,18-,19-/m1/s1 |
InChI Key |
VMZXXGIOQRMPNE-NXWXRZEISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=CC3=O)O)OC(=O)C)F |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=CC3=O)O)OC(=O)C)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Fluorination
- The core oxolane ring is typically derived from a sugar analog or a tetrahydrofuran derivative bearing hydroxyl groups at positions 3, 4, and 5.
- Fluorination at the 3-position is achieved using selective fluorinating agents under low-temperature conditions to maintain stereochemical integrity. For example, lithium aluminium tri-tert-butoxyhydride in tetrahydrofuran at -20°C has been reported to facilitate such transformations with high yield (93%) and stereoselectivity.
Acetylation of Hydroxyl Groups
- The 4-hydroxyl group is converted to an acetyloxy moiety by treatment with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
- This step protects the hydroxyl group and enhances the compound's stability and lipophilicity.
Coupling with the 4-Hydroxy-2-oxopyridin-1-yl Moiety
- The nucleobase portion, 4-hydroxy-2-oxopyridin-1-yl, is introduced via nucleophilic substitution or glycosylation reactions.
- The coupling is typically performed under conditions that promote the formation of the N-glycosidic bond between the oxolane ring and the pyridinone nitrogen.
- Catalysts such as Lewis acids or activating agents may be employed to improve coupling efficiency and selectivity.
Esterification to Form the 4-Methylbenzoate Ester
Preparation of 4-Methylbenzoate Derivatives
- 4-Methylbenzoic acid or methyl 4-methylbenzoate is synthesized or procured as a precursor.
- Synthesis of methyl 4-methylbenzoate can be achieved via green chemistry methods, such as oxidation of p-tolualdehyde in the presence of diphenyl diselenide and hydrogen peroxide at 50°C for 2 hours, yielding approximately 75% product.
Ester Formation
- The final esterification involves reacting the hydroxymethyl group at the 2-position of the oxolane ring with 4-methylbenzoic acid derivatives.
- This can be carried out using standard esterification protocols such as DCC (dicyclohexylcarbodiimide) coupling or acid chloride formation followed by reaction with the alcohol.
- Purification is often done by chromatography to isolate the pure esterified product.
Summary Table of Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Fluorination of oxolane ring | Lithium aluminium tri-tert-butoxyhydride, THF, -20°C | 93 | High stereoselectivity fluorination |
| 2 | Acetylation | Acetic anhydride, pyridine | >90 | Protects 4-hydroxyl group |
| 3 | Nucleobase coupling | Lewis acid catalyst or activating agent | Variable | Forms N-glycosidic bond |
| 4 | Synthesis of 4-methylbenzoate | Diphenyl diselenide, H2O2, 50°C, 2h | 75 | Green chemistry method |
| 5 | Esterification | DCC coupling or acid chloride method | >80 | Forms final benzoate ester |
Detailed Research Outcomes and Perspectives
- The fluorination step is critical for biological activity, as the fluorine atom influences metabolic stability and binding affinity.
- Acetylation improves compound stability during subsequent synthetic steps and may affect pharmacokinetics.
- The glycosidic bond formation with the 4-hydroxy-2-oxopyridin-1-yl nucleobase is a key determinant of the compound's biological function, often requiring optimization of reaction conditions to avoid side reactions.
- Esterification with 4-methylbenzoate enhances lipophilicity and potentially modulates cellular uptake.
- Literature reports and patent documents emphasize the importance of stereochemical control throughout the synthesis to ensure the desired biological activity.
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxopyridinyl group can be reduced to form a hydroxypyridinyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydroxypyridinyl derivatives.
Substitution: Formation of substituted oxolane derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The fluorine atom and the oxopyridinyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Nucleoside Chemistry
Compound A : [(2R,3S,4R,5R)-5-(4-Benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-3-(benzoyloxy)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate
- Molecular Formula : C₃₁H₂₆FN₃O₇
- Molecular Weight : 571.55 g/mol
- Key Features: Benzamido and benzoyloxy substituents instead of acetyloxy and pyridinone groups. 4-Methyl group on the oxolane ring enhances steric hindrance. Higher molecular weight due to aromatic benzamido and benzoyloxy groups compared to the target compound’s pyridinone and 4-methylbenzoate .
Compound B : [(2R,3R,4R,5R)-5-(4-Benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate
- Molecular Formula : C₃₁H₂₆FN₃O₇ (same as Compound A but with stereochemical differences).
Predicted Collision Cross Section (CCS) :
Adduct m/z CCS (Ų) [M+H]⁺ 572.18278 233.8 [M+Na]⁺ 594.16472 245.8 - Key Features :
- Similar benzamido and benzoyloxy groups but distinct stereochemistry (2R,3R,4R,5R vs. 2R,3R,4S,5R in the target compound).
- Lower CCS values suggest a more compact structure than the target compound, which may influence membrane permeability .
Compound C : N-{1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(Hydroxymethyl)Oxolan-2-yl]-2-Oxo-1,2-Dihydropyrimidin-4-yl}Acetamide
- Molecular Formula : C₁₂H₁₆N₃O₇
- Molecular Weight : 329.27 g/mol
- Key Features :
Functional Group Variations and Bioactivity
| Feature | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Oxolane Substituents | 4-Acetyloxy, 3-Fluoro, 4-hydroxy-2-oxopyridin-1-yl | 4-Methyl, 3-Benzoyloxy, 4-Benzamido | 4-Methyl, 3-Benzoyloxy, 4-Benzamido | 3,4-Dihydroxy, Hydroxymethyl |
| Ester Group | 4-Methylbenzoate | Benzoate | Benzoate | None |
| Fluorine | Yes (position 3) | Yes (position 4) | Yes (position 4) | No |
| Molecular Weight | ~550–600 (estimated) | 571.55 | 571.55 | 329.27 |
| Hydrogen Bonding | Pyridinone (donor/acceptor) | Benzamido (acceptor) | Benzamido (acceptor) | Hydroxyl groups |
Biological Activity
The compound [(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate is a complex organic molecule with significant potential in pharmaceutical applications. Its unique structure incorporates both a fluorinated oxolan ring and a hydroxypyridine moiety, suggesting possible interactions with biological targets. This article explores its biological activity, synthesis methods, and relevant research findings.
| Property | Details |
|---|---|
| Molecular Formula | C19H18F2N2O7 |
| Molecular Weight | 424.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | IYLCGBJONLGBDY-LFDXPVSYSA-N |
The biological activity of this compound is primarily attributed to its ability to inhibit viral replication. It acts by incorporating into viral RNA, leading to chain termination during RNA synthesis. This mechanism disrupts the function of viral RNA polymerase, making it a potential candidate for antiviral drug development.
Antiviral Activity
Research indicates that compounds with similar structures have shown efficacy against various viral infections. The incorporation of fluorine atoms enhances the stability and bioavailability of the compound, which is crucial for its antiviral properties.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Oxolan Ring : This is achieved through cyclization reactions starting from suitable precursors.
- Fluorination : Utilizes reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce fluorine atoms.
- Acetylation and Esterification : The acetyloxy group is introduced using acetic anhydride, while the benzoate ester is formed through reaction with 4-methylbenzoic acid.
Case Studies
- Antiviral Efficacy : A study demonstrated that similar compounds inhibited the replication of influenza viruses in vitro by targeting viral polymerase activity.
- Toxicity Assessment : Toxicological evaluations showed that compounds with structural similarities exhibited low cytotoxicity in mammalian cell lines, indicating their potential safety for therapeutic use.
Comparative Analysis
A comparison with other nucleoside analogs reveals that this compound possesses unique properties due to its dual fluorination and acetyloxy groups. These modifications enhance its stability and biological activity compared to non-fluorinated analogs.
| Compound | Biological Activity | Stability |
|---|---|---|
| [(2R,3R,4S,5R)-...methyl 4-methylbenzoate] | High antiviral efficacy | High |
| [(2R,3S,4S,5R)-...methyl benzoate] | Moderate antiviral activity | Moderate |
| [(1S,2S,3R,...]-methyl benzoate | Low antiviral activity | Low |
Q & A
Basic Questions
Q. What are the critical steps in designing a synthetic route for this compound to ensure high yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Oxolan ring formation : Cyclization of precursors under controlled conditions (e.g., acid/base catalysis or thermal activation) .
- Protecting group strategies : Use acetyl or benzoyl groups to shield reactive hydroxyl or amine moieties during synthesis .
- Purification : Employ techniques like flash column chromatography (gradient elution with ethyl acetate/hexane) and preparative HPLC to isolate enantiomerically pure fractions .
- Key considerations : Monitor reaction progress via TLC or LC-MS, and optimize stoichiometry to minimize side products (e.g., elimination or epimerization) .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Methodological Answer :
- NMR spectroscopy : Use ¹H, ¹³C, and ¹⁹F NMR to confirm stereochemistry and functional group integrity. For example, ¹⁹F NMR can verify the fluorine substituent’s position .
- High-resolution mass spectrometry (HRMS) : Compare observed and calculated [M+H]⁺/[M+Na]⁺ values (e.g., m/z 572.18278 as in ) .
- HPLC : Use chiral columns (e.g., Chiralpak IA/IB) to confirm enantiopurity (>97%) .
Q. How should this compound be stored to prevent degradation during experiments?
- Methodological Answer :
- Storage conditions : Keep in airtight, amber glass containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of acetyl/benzoyl groups .
- Handling precautions : Use gloveboxes for moisture-sensitive steps and avoid exposure to strong acids/bases to preserve the oxolan ring’s stability .
Advanced Research Questions
Q. How can computational modeling predict the stereochemical outcomes of fluorination in this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition state energies for fluorination steps (e.g., using B3LYP/6-31G* basis sets) to predict regioselectivity .
- Molecular docking : Simulate interactions between the fluoro substituent and enzymatic targets (e.g., viral polymerases) to rationalize bioactivity .
- Validation : Cross-reference computational results with experimental ¹⁹F NMR or X-ray crystallography data .
Q. What experimental strategies resolve contradictions in biological activity between in vitro and in vivo studies?
- Methodological Answer :
- Metabolic profiling : Use LC-MS/MS to identify metabolites formed in vivo (e.g., deacetylation or hydroxylation products) that may reduce efficacy .
- Isotopic labeling : Synthesize ¹⁸F- or ¹³C-labeled analogs for pharmacokinetic tracking in animal models .
- Structure-activity relationship (SAR) studies : Modify the 4-methylbenzoate group to enhance metabolic stability while retaining antiviral activity .
Q. What is the mechanistic role of the 4-hydroxy-2-oxopyridin-1-yl moiety in nucleoside analog activity?
- Methodological Answer :
- Enzymatic inhibition assays : Test the compound against viral reverse transcriptases (e.g., HIV-1 RT) to assess competitive inhibition with natural nucleosides .
- X-ray crystallography : Resolve co-crystal structures with target enzymes to visualize hydrogen bonding between the pyridone oxygen and active-site residues .
- Comparative studies : Replace the pyridone with a thymine/uracil analog and measure changes in IC₅₀ values .
Q. How can collision cross-section (CCS) data improve structural characterization?
- Methodological Answer :
- Ion mobility spectrometry (IMS) : Compare experimental CCS values (e.g., 233.8 Ų for [M+H]⁺ as in ) with theoretical predictions (e.g., using MOBCAL) to confirm gas-phase conformers .
- Applications : Use CCS databases to differentiate isomers (e.g., distinguish R/S configurations of the fluoro group) .
Data Contradiction Analysis
Q. How to address discrepancies in reported molecular weights for structurally similar compounds?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
